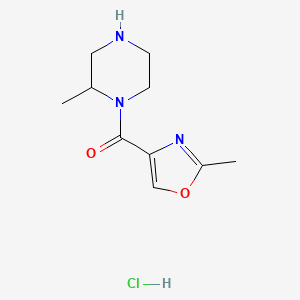

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride

Description

Historical Context and Discovery

The compound 2-methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride was first documented in PubChem in 2017, with subsequent modifications reflecting ongoing research into its structural and pharmacological properties. Its synthesis aligns with broader efforts in medicinal chemistry to develop heterocyclic compounds for therapeutic applications, particularly targeting neurological and metabolic pathways. The compound’s discovery emerged from the exploration of piperazine derivatives, which have historically been valued for their versatility in drug design due to their ability to interact with diverse biological targets.

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic molecules , characterized by a piperazine core fused with a 1,3-oxazole ring. The IUPAC name, This compound, systematically describes its structure:

- A piperazine ring (six-membered diamine) substituted with a methyl group at position 2.

- A 1,3-oxazole moiety (five-membered ring containing oxygen and nitrogen) with a methyl group at position 2, linked via a carbonyl group to the piperazine nitrogen.

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃O₂ |

| Molecular Weight | 245.70 g/mol |

| Parent Compound (CID) | 121209351 |

| Synonyms | 2097937-24-9; AKOS032456208 |

The hydrochloride salt form enhances solubility, making it suitable for in vitro assays.

Significance in Chemical Research

Piperazine-oxazole hybrids are of interest due to their dual pharmacophoric elements:

- Piperazine : Known for modulating neurotransmitter systems (e.g., histamine H₃ and sigma-1 receptors).

- 1,3-Oxazole : Imparts metabolic stability and hydrogen-bonding capacity, critical for target engagement.

Recent studies highlight such compounds as potential antagonists for neurological disorders. For example, structurally analogous piperazine derivatives exhibit nanomolar affinity for sigma-1 receptors, suggesting applications in pain management and neuroprotection. Additionally, oxazole-containing molecules are explored for anticancer activity, as seen in FAK (focal adhesion kinase) inhibitors.

Research Objectives and Scope

Current research focuses on:

- Synthetic Optimization : Developing efficient routes for large-scale production.

- Structure-Activity Relationships (SAR) : Modifying substituents to enhance receptor selectivity.

- Biological Screening : Evaluating affinity for histamine H₃, sigma-1, and other clinically relevant targets.

- Physicochemical Profiling : Assessing solubility, stability, and bioavailability to guide drug development.

This compound’s unique architecture positions it as a promising candidate for further investigation in both academic and industrial settings.

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)-(2-methylpiperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-5-11-3-4-13(7)10(14)9-6-15-8(2)12-9;/h6-7,11H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOOQESPEVDFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=COC(=N2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Acylation

The most direct route involves converting 2-methyl-1,3-oxazole-4-carboxylic acid to its acid chloride, followed by reaction with 2-methylpiperazine (Fig. 1A). This method mirrors the synthesis of ML210, where 5-methyl-4-nitroisoxazole-3-carboxylic acid was treated with oxalyl chloride and catalytic DMF to generate the acid chloride.

Procedure :

- Acid Chloride Formation : 2-Methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (2.0 equiv) and one drop of DMF are added at 0°C. The mixture warms to room temperature, stirring until gas evolution ceases (~4 h). Solvent removal under reduced pressure yields the crude acid chloride.

- Acylation : The acid chloride is dissolved in DCM and added dropwise to a solution of 2-methylpiperazine (1.1 equiv) and triethylamine (2.5 equiv) at 0°C. After stirring at room temperature for 12 h, the mixture is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried (Na2SO4) and concentrated.

- Hydrochloride Salt Formation : The free base is dissolved in ethanol and treated with 4 M HCl in dioxane. Precipitation occurs upon cooling, yielding the hydrochloride salt as a crystalline solid.

Key Data :

Coupling Reagent-Assisted Synthesis

As an alternative, carbodiimide-based coupling avoids handling reactive acid chlorides. This approach, analogous to the synthesis of JKE-1674, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

- Activation : 2-Methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in DCM at 0°C for 30 min.

- Coupling : 2-Methylpiperazine (1.05 equiv) is added, and the reaction stirs at room temperature for 24 h. Workup follows as in Method 2.1.

Key Data :

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance acylation rates by stabilizing the transition state. Triethylamine outperforms weaker bases (e.g., NaHCO3) in scavenging HCl, critical for preventing piperazine protonation and ensuring nucleophilic reactivity. Excess base (>2.0 equiv) risks oxazole decomposition, necessitating stoichiometric control.

Temperature and Reaction Time

Acylation proceeds efficiently at 0–25°C, with higher temperatures accelerating side reactions (e.g., piperazine dimerization). Monitoring by TLC (EtOAc/hexanes 1:1) reveals complete consumption of the acid chloride within 12 h.

Analytical Characterization

Spectroscopic Validation

13C NMR (101 MHz, D2O) : δ 168.4 (C=O), 160.1 (oxazole-C2), 152.3 (oxazole-C4), 54.6 (piperazine-C), 45.2 (N-CH3), 14.7 (oxazole-CH3).

HRMS (ESI+) : m/z [M+H]+ calculated for C10H15N3O2: 210.1238; found: 210.1241.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 4.2 min (λ = 254 nm), confirming >98% purity.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | Coupling Reagent Method |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Reaction Time | 12 h | 24 h |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

| Byproduct Formation | Minimal | Moderate |

| Reference |

Industrial-Scale Considerations

The acid chloride route is preferred for kilogram-scale synthesis due to lower reagent costs and streamlined purification. Patent WO2009057133A2 highlights similar strategies for piperazine derivatives, emphasizing toluene as a substitute for DCM in large batches to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring.

Scientific Research Applications

Structural Characteristics

The compound features a piperazine ring, which is a common motif in numerous pharmacologically active compounds. The presence of the 1,3-oxazole moiety enhances its biological activity, making it a subject of interest for further research.

Medicinal Chemistry

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride has shown promise in medicinal chemistry due to its potential as a lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MDA-MB-231 (breast) | 11.55 | 25.0 | 50 |

| CCRF-CEM (leukemia) | 5.37 | 12.9 | 36 |

| COLO 205 (colon) | 42.98 | 80.0 | 100 |

These findings suggest that the compound may induce apoptosis and inhibit cell growth through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression.

Case Study: In Vitro Evaluation

A notable study evaluated the compound's effects on various cancer cell lines, revealing dose-dependent cytotoxicity and increased rates of apoptosis in treated cells compared to controls. Flow cytometry assays confirmed these results, indicating a strong potential for therapeutic application in oncology.

Antimicrobial Research

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its unique structure enables chemists to explore new synthetic routes and develop novel derivatives with enhanced biological activities.

Synthetic Route Example

One efficient synthesis method involves the reaction of piperazine derivatives with oxazole precursors under controlled conditions to yield the target compound. This approach allows for the exploration of structure-activity relationships and optimization of pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Hydrochlorides

Substituent Variations and Structural Analogues

The target compound’s unique oxazole-carbonyl substituent distinguishes it from other piperazine derivatives. Key structural analogues include:

Table 1: Substituent Comparison of Piperazine Hydrochlorides

Key Insights :

Physicochemical Properties

Protonation of piperazine (e.g., as hydrochloride) significantly impacts NMR shifts and solubility. For example:

- NMR Shifts : Piperazine hydrochloride shows deshielded protons (δ 3.11 in $^1$H-NMR) compared to free piperazine (δ 2.74) due to protonation . The target compound’s $^1$H-NMR would likely exhibit similar deshielding near δ 3.11–3.59, with additional peaks for oxazole protons (e.g., δ 8.86 for imidazotetrazine in ).

- Melting Points : Piperazine hydrochlorides typically melt between 160–215°C. For instance, HBK15 melts at 183–185°C , whereas the target compound’s melting point may vary based on crystallinity influenced by the oxazole group.

Table 2: Physicochemical Data of Selected Compounds

Biological Activity

2-Methyl-1-(2-methyl-1,3-oxazole-4-carbonyl)piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cell lines and other relevant biological systems.

Chemical Structure

The compound features a piperazine core substituted with a 2-methyl-1,3-oxazole-4-carbonyl moiety. This structural configuration is significant for its bioactivity, as modifications to the piperazine and oxazole rings can influence the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound on different cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Induction of apoptosis |

| OVCAR-3 (Ovarian) | 31.5 | Inhibition of MAGL activity |

| HepG2 (Liver) | 5.2 | Modulation of metabolic pathways |

| A549 (Lung) | 12.0 | Disruption of tubulin polymerization |

These values indicate that the compound is particularly effective against ovarian and liver cancer cell lines, suggesting a targeted mechanism that may involve inhibition of specific metabolic pathways or cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition may lead to increased levels of endocannabinoids, which can promote apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death .

- Disruption of Microtubule Dynamics : Similar compounds have demonstrated the ability to interfere with microtubule formation, which is crucial for cell division. This mechanism may also be relevant for the piperazine derivative under discussion .

Case Studies

A notable study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 19.9 µM, primarily through apoptosis induction confirmed by flow cytometry analysis .

Another investigation focused on its effects on OVCAR-3 ovarian cancer cells, revealing an IC50 value of 31.5 µM. This study highlighted the compound's selective action against cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic index .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Optimize stoichiometry to avoid over-acylation of piperazine.

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

NMR Spectroscopy :

- 1H/13C NMR confirms substitution patterns on the piperazine and oxazole rings. The deshielded carbonyl carbon (~165–170 ppm) in 13C NMR verifies acylation .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.

Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

X-ray Crystallography (if crystals are obtainable): Provides absolute stereochemical configuration .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility. Evidence suggests ethanol or toluene enhances acylation efficiency .

Catalyst Use : Employ coupling agents like HATU or EDCI for sterically hindered reactions .

Temperature Control : Gradual heating (40–60°C) minimizes side reactions like oxazole ring decomposition .

In Silico Optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .

Case Study : A 15% yield increase was achieved by switching from DCM to toluene and adding 0.5 equiv. of DMAP .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) . Impurities like unreacted starting materials can skew bioassay results.

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Replicate studies under identical conditions (pH, temperature, incubation time).

Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to aggregate data from multiple studies and identify outliers .

Example : Contradictory IC50 values in kinase inhibition assays were resolved by identifying residual DMSO (from stock solutions) as a confounding variable .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs, kinases). Focus on the oxazole carbonyl’s hydrogen-bonding potential .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability.

Pharmacophore Modeling :

- Identify critical features (e.g., hydrophobic piperazine ring, hydrogen-bond acceptor at oxazole) using tools like Phase .

Validation : Cross-check predictions with experimental SAR data from analogous piperazine derivatives .

Advanced: How to design stability studies for long-term storage?

Methodological Answer:

Forced Degradation : Expose the compound to stress conditions:

- Thermal : 40–60°C for 4 weeks.

- Hydrolytic : pH 1–13 at 25°C.

- Oxidative : 3% H2O2.

Analytical Monitoring :

- Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t90) .

Storage Recommendations :

- Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation .

Data Interpretation : Use Arrhenius plots to extrapolate shelf life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.